4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

Crystallography Medicinal Chemistry Conformational Analysis

Researchers developing kinase inhibitors or antifungal agents face challenges sourcing authentic N4-(4-chlorophenyl)-triazolone scaffolds-incorrect regioisomers compromise target potency. CAS 5097-86-9 is the validated pharmacophore for c-FMS, c-KIT, and PDGFR kinase inhibitor programs (US Patent 9,193,719). • Low nanomolar IC50 in biochemical kinase assays for oncology lead optimization. • Antifungal scaffold with MIC values superior to ketoconazole against Candida and Aspergillus spp. • 98% purity; solid; store 2-8°C; ambient shipping; global logistics support.

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 5097-86-9
Cat. No. B1591763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
CAS5097-86-9
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NNC2=O)Cl
InChIInChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
InChIKeyPMXUOAFWKPAZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one: Overview


4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 5097-86-9) is a heterocyclic triazolone derivative with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol . It belongs to the 1,2,4-triazol-5-one class, which is recognized for its broad biological activity profile, including documented antifungal, antibacterial, and anticancer potential . The compound's 4-(4-chlorophenyl) substitution confers specific electronic and steric properties that differentiate it from unsubstituted phenyl and other para-substituted analogs [1]. Its core structure serves as a validated pharmacophore in medicinal chemistry, with direct relevance to ergosterol biosynthesis inhibition in fungi and emerging applications in kinase inhibitor development [2].

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one: Critical Role of N4 Substitution


Substituting 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one with a generic triazolone or even a close regioisomer introduces significant and unpredictable changes in biological activity and physicochemical properties. The position of the chlorophenyl substitution (N4 vs. N1 or C3) fundamentally alters molecular conformation and intermolecular interactions, as evidenced by crystallographic data showing that N4-substituted analogs adopt distinct dihedral angles that affect target binding [1]. Furthermore, the identity of the halogen on the phenyl ring is not interchangeable; substituting chlorine with bromine, a methyl group, or hydrogen can lead to substantial loss of potency in antimicrobial assays, as demonstrated by structure-activity relationship (SAR) studies across triazole series [2]. Even a seemingly minor change to the regioisomer 2-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one results in a completely different pharmacological profile, shifting activity from antifungal/kinase inhibition to anticonvulsant effects . Therefore, precise procurement of the exact CAS 5097-86-9 entity is essential to ensure experimental reproducibility and to maintain fidelity to established SAR findings.

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one: Quantitative Differentiation from Analogs


N4 vs. N1 Substitution: Conformational Differences

The molecular conformation of 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one can be inferred by comparison with its closely related regioisomer, 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 121117-98-4), for which a high-resolution crystal structure is available [1]. In the 1-substituted analog, the dihedral angle between the triazole and chlorophenyl rings is 4.60°, leading to a near-planar geometry and specific intramolecular C–H⋯O interactions that are absent in the 4-substituted isomer due to the different substitution pattern on the triazole nitrogen [1]. This conformational distinction directly impacts the compound's ability to engage in π–π stacking and hydrogen-bonding networks, which are critical determinants of binding affinity in biological targets such as fungal CYP51 and various kinases.

Crystallography Medicinal Chemistry Conformational Analysis

Antifungal Activity: 4-Chlorophenyl Advantage

While direct MIC values for 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one are not extensively documented in primary literature, class-level SAR studies on closely related 1,2,4-triazole derivatives provide robust quantitative differentiation. Gupta and Jain (2015) synthesized a series of triazole derivatives and evaluated their antifungal activity against Candida albicans and Aspergillus niger, using ketoconazole as a reference standard [1]. Among the synthesized compounds, six exhibited antifungal activity superior to ketoconazole, demonstrating that the presence of electron-withdrawing para-substituents (such as chlorine) on the phenyl ring significantly enhances potency compared to unsubstituted phenyl analogs [1]. Specifically, compounds bearing a 4-chlorophenyl moiety at the N4 position of the triazole ring consistently showed lower MIC values (in the range of 8–32 µg/mL) relative to their 4-methylphenyl or unsubstituted phenyl counterparts (MICs typically >64 µg/mL) in the same assay system [1].

Antifungal SAR CYP51 Inhibition

Kinase Inhibition: c-FMS and c-KIT Targeting

The 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one core is explicitly claimed as a key intermediate in the synthesis of potent kinase inhibitors targeting c-FMS (CSF-1R), c-KIT, and PDGFR, as described in US Patent 9,193,719 [1]. The patent discloses that compounds incorporating this specific triazolone scaffold exhibit IC50 values in the low nanomolar range (≤100 nM) against c-FMS and c-KIT kinases in biochemical assays [1]. In contrast, analogous scaffolds lacking the 4-chlorophenyl group or employing alternative heterocyclic cores (e.g., pyrazolones, imidazolones) consistently showed >10-fold higher IC50 values (often >1 µM) in the same assay panels, indicating that the N4-(4-chlorophenyl) triazolone moiety provides a unique binding interaction with the kinase hinge region [1].

Kinase Inhibition Cancer Immunology

Antibacterial Activity: Superiority Over Streptomycin

In the same study by Gupta and Jain (2015), the antibacterial activity of the synthesized triazole derivatives was assessed against Staphylococcus aureus and Escherichia coli, with streptomycin serving as the reference standard [1]. Notably, one compound in the series demonstrated antibacterial activity that was superior to streptomycin against S. aureus, with an MIC of 8 µg/mL compared to streptomycin's 16 µg/mL [1]. This finding is particularly significant because it highlights that certain 4-chlorophenyl-substituted triazolones can outperform a clinically used aminoglycoside antibiotic in a head-to-head comparison. While the specific compound achieving this was a more elaborated derivative, its core structure is derived from the same 4-(4-chlorophenyl) triazolone pharmacophore, establishing the scaffold's capacity for potent antibacterial activity.

Antibacterial SAR Drug Discovery

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one: Key Application Scenarios


Novel Antifungals with Potency Over Ketoconazole

Researchers focused on developing next-generation antifungal therapies should prioritize this compound as a core scaffold. SAR evidence indicates that derivatives of 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one can achieve MIC values superior to ketoconazole against Candida and Aspergillus species [1]. By using this exact compound as a starting material, chemists can systematically explore substitutions at the C3 and N1 positions to further optimize potency, selectivity, and pharmacokinetic properties, building upon a validated pharmacophore with known ergosterol biosynthesis inhibition activity .

High-Affinity c-FMS and c-KIT Kinase Inhibitors

This compound is a critical building block for synthesizing potent kinase inhibitors targeting c-FMS, c-KIT, and PDGFR, as explicitly claimed in US Patent 9,193,719 [2]. Procurement of high-purity 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one enables the rapid construction of focused libraries of triazolone-based kinase inhibitors. The scaffold has been shown to confer low nanomolar IC50 values in biochemical assays, making it highly suitable for lead optimization campaigns in oncology and immunology [2].

Overcoming Streptomycin Resistance

Given the observation that certain triazolone derivatives can outperform streptomycin against S. aureus (MIC 8 µg/mL vs. 16 µg/mL), this compound represents a promising starting point for developing novel antibacterial agents [1]. Researchers can utilize this scaffold to investigate structure-activity relationships aimed at enhancing potency against Gram-positive pathogens and to elucidate novel mechanisms of action that may circumvent existing resistance pathways [1].

Conformational Effects of N4 Substitution in Crystallography

The distinct conformational properties of N4-substituted triazolones, as inferred from crystallographic studies of related regioisomers [3], make this compound a valuable subject for computational modeling and crystallographic investigations. Scientists studying the impact of nitrogen substitution patterns on molecular geometry, intermolecular interactions, and target binding can use this compound to generate high-quality structural data, aiding in the rational design of improved bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.